3,4-Dimethoxy cinnamaldehyde
Description
Significance and Scope of 3,4-Dimethoxycinnamaldehyde in Contemporary Chemical and Biological Research
3,4-Dimethoxycinnamaldehyde, a substituted cinnamaldehyde (B126680), holds considerable significance in modern chemical and biological studies. smolecule.comontosight.ai Its molecular structure, featuring methoxy (B1213986) groups at the 3 and 4 positions of the phenyl ring, gives rise to unique chemical and biological activities that are actively being explored. ontosight.ai In the realm of chemical synthesis, it serves as a versatile precursor for creating more complex molecules through reactions like oxidation, reduction, and condensation. smolecule.com Biologically, research has highlighted its potential as an antioxidant, anti-inflammatory, and antimicrobial agent, making it a compound of interest for pharmaceutical and food science applications. smolecule.comontosight.aiontosight.ai The study of this compound also extends to agricultural science, where its effects on insects are being investigated. nih.govsenasica.gob.mx
Historical Perspective of Cinnamaldehyde Derivatives in Natural Product Chemistry
Cinnamaldehyde and its derivatives have a long history in natural product chemistry, primarily known as the compounds responsible for the characteristic flavor and aroma of cinnamon. smolecule.comwikipedia.org Cinnamaldehyde itself was first isolated from cinnamon essential oil in 1834. wikipedia.org Historically, these compounds have been utilized for their sensory properties in food and beverages. google.com Over time, scientific investigation has revealed a wide range of biological activities for cinnamaldehyde and its derivatives, including antimicrobial and medicinal properties. nih.govresearchgate.netmaynoothuniversity.ie This historical foundation has paved the way for the exploration of more complex derivatives like 3,4-Dimethoxycinnamaldehyde, which are found in various plants and are now being studied for their specific therapeutic potentials. nih.govevitachem.comnih.gov
Current Research Frontiers and Unaddressed Scientific Questions Pertaining to 3,4-Dimethoxycinnamaldehyde
Current research on 3,4-Dimethoxycinnamaldehyde is focused on several key areas. A major frontier is the full elucidation of its mechanisms of action in biological systems. smolecule.com While its antioxidant and anti-inflammatory properties are recognized, the precise molecular pathways through which it exerts these effects are still under investigation. smolecule.comsmolecule.com Another area of active research is the development of efficient and environmentally friendly synthesis methods. smolecule.comgoogle.com Furthermore, its potential applications in agriculture as a pest control agent are being explored, with studies examining its effects on insects like Bactrocera dorsalis. nih.govsenasica.gob.mx Unaddressed questions include a deeper understanding of its metabolic fate in various organisms and the full spectrum of its biological activities. Further research is needed to explore potential synergistic effects when combined with other compounds. smolecule.com
Chemical and Physical Properties
Below is a table summarizing the key chemical and physical properties of 3,4-Dimethoxycinnamaldehyde.
| Property | Value | Source |
| IUPAC Name | (2E)-3-(3,4-dimethoxyphenyl)prop-2-enal | nih.gov |
| Molecular Formula | C₁₁H₁₂O₃ | ontosight.ainih.gov |
| Molecular Weight | 192.21 g/mol | ontosight.ainih.gov |
| Appearance | Typically a solid at room temperature | ontosight.ai |
| CAS Number | 4497-40-9 | nih.gov |
Detailed Research Findings
Synthesis Methods
Several methods for the synthesis of 3,4-Dimethoxycinnamaldehyde have been reported. These include:
Condensation Reactions: A common method involves the base-catalyzed condensation of 3,4-dimethoxybenzaldehyde (B141060) with an appropriate aldehyde. evitachem.com
Oxidation of Phenylpropane Derivatives: Synthesis can be achieved by the oxidation of 3,4-dimethoxyphenylpropane using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). google.com
Perkin Reaction: This method involves the condensation of 3,4-dimethoxybenzaldehyde with acetic anhydride (B1165640). ontosight.ai
Wittig Reaction: The Wittig reaction can also be employed to generate the propenal structure. evitachem.com
Biological Activities
Research has identified several biological activities of 3,4-Dimethoxycinnamaldehyde.
Antioxidant Properties: The compound has demonstrated significant antioxidant capabilities, which may help in mitigating oxidative stress. smolecule.comontosight.ai Studies on compounds isolated from Platymiscium gracile have highlighted the antioxidant potential of cinnamaldehyde derivatives. researchgate.netjksus.org
Anti-inflammatory Effects: It has shown potential in reducing inflammation, suggesting its candidacy for therapeutic applications in inflammatory conditions. smolecule.comontosight.ai
Antimicrobial Activity: Studies suggest that 3,4-Dimethoxycinnamaldehyde possesses antimicrobial effects against certain bacteria and fungi. smolecule.comontosight.ainih.gov Research on cinnamaldehyde derivatives has shown their potential as antibacterial agents. maynoothuniversity.ie
Insecticidal Activity: Research has investigated its effects on aldehyde-oxidase-related genes in the agricultural pest Bactrocera dorsalis, indicating potential for pest control applications. nih.govsenasica.gob.mx
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)prop-2-enal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h3-8H,1-2H3/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUFNLWDGZQKKJ-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701025105 | |
| Record name | 3,4-Dimethoxy cinnamaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4497-40-9, 58045-88-8 | |
| Record name | 2-Propenal, 3-(3,4-dimethoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004497409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dimethoxy cinnamaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2E)-3-(3,4-dimethoxyphenyl)prop-2-enal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Natural Occurrence, Isolation, and Biosynthesis of 3,4 Dimethoxy Cinnamaldehyde
Elucidation of Natural Sources and Distribution of 3,4-Dimethoxycinnamaldehyde and Related Phenylpropanoids
3,4-Dimethoxycinnamaldehyde has been identified in several plant species, highlighting its distribution across different botanical families. It is found in plants such as Clausena vestita, Helicteres angustifolia, and Philotheca fitzgeraldii. evitachem.com Research has also documented its presence in the leaf and bark extracts of Melaleuca ericifolia (Swamp Paperbark). wisdomlib.orgamazonaws.com Furthermore, it has been isolated from the aerial parts of Platymiscium gracile. researchgate.net In the plant kingdom, it often co-occurs with other phenylpropanoids, a large class of secondary metabolites derived from the amino acid phenylalanine. nih.govfrontiersin.org For instance, in Melaleuca ericifolia, it was isolated alongside compounds like methyl tri-O-methyl gallate, kaempferol, and gallic acid. wisdomlib.orgamazonaws.com The flowers of Spathiphyllum cannaefolium have been found to contain (E)-3,4-dimethoxycinnamaldehyde, which acts as a specific male attractant for the fruit fly Bactrocera dorsalis. cabidigitallibrary.org
Table 1: Natural Sources of 3,4-Dimethoxycinnamaldehyde
| Plant Species | Family | Part(s) of Plant |
| Clausena vestita | Rutaceae | Not specified |
| Helicteres angustifolia | Malvaceae | Not specified |
| Philotheca fitzgeraldii | Rutaceae | Not specified |
| Melaleuca ericifolia | Myrtaceae | Leaves and Bark |
| Platymiscium gracile | Fabaceae | Aerial Parts |
| Spathiphyllum cannaefolium | Araceae | Flowers |
Methodologies for Extraction and Isolation of 3,4-Dimethoxycinnamaldehyde from Complex Biological Matrices
The process of obtaining pure 3,4-Dimethoxycinnamaldehyde from its natural sources involves a combination of extraction and purification techniques designed to separate it from a complex mixture of other plant constituents.
Conventional Extraction Techniques
Traditional methods for extracting compounds like 3,4-Dimethoxycinnamaldehyde from plant materials often involve the use of organic solvents. nih.gov Maceration, where the plant material is soaked in a solvent, is a common initial step. researchgate.net For example, the aerial parts of Platymiscium gracile were macerated with methanol (B129727) to create a crude extract. researchgate.net Similarly, the leaves and bark of Melaleuca ericifolia were extracted with methanol, followed by partitioning with solvents of varying polarities, such as n-hexane and chloroform, to fractionate the extract. amazonaws.com Soxhlet extraction, a continuous extraction method, is another conventional technique that can be employed, often using solvents like ethanol (B145695) or hexane (B92381). organomation.comresearchgate.net
Advanced Chromatographic Separation Protocols
Following initial extraction, crude extracts require further purification to isolate 3,4-Dimethoxycinnamaldehyde. Column chromatography is a fundamental technique used for this purpose. nih.gov For instance, the n-hexane extract of Melaleuca ericifolia was subjected to silica (B1680970) gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate (B1210297) to separate the components. amazonaws.com High-Performance Liquid Chromatography (HPLC) offers a more refined method for separation and quantification. Reversed-phase HPLC, in particular, is a powerful tool for separating compounds based on their hydrophobicity. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is another advanced technique used for the qualitative and quantitative analysis of volatile compounds like 3,4-Dimethoxycinnamaldehyde, particularly in the analysis of essential oils and plant volatiles. clemson.edu
Investigation of Biosynthetic Pathways Leading to 3,4-Dimethoxycinnamaldehyde in Organisms
The formation of 3,4-Dimethoxycinnamaldehyde in plants is a multi-step process that is part of the broader phenylpropanoid pathway. nih.govfrontiersin.org This pathway is responsible for the synthesis of a vast array of plant secondary metabolites. nih.govfrontiersin.org
Enzymatic Steps and Precursor Molecules
The biosynthesis of phenylpropanoids begins with the amino acid L-phenylalanine. mdpi.comnih.gov The first committed step is the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. nih.govmdpi.com Cinnamic acid is then hydroxylated by cinnamate (B1238496) 4-hydroxylase (C4H) to form p-coumaric acid. frontiersin.orgmdpi.com
Subsequent steps involve a series of hydroxylations and methylations to generate the specific substitution pattern of 3,4-Dimethoxycinnamaldehyde. The conversion of p-coumaric acid to caffeic acid is catalyzed by p-coumarate 3-hydroxylase (C3H) . frontiersin.org The two hydroxyl groups on the aromatic ring of caffeic acid are then methylated. This methylation is carried out by caffeic acid O-methyltransferase (COMT) enzymes, which transfer a methyl group from S-adenosyl methionine (SAM) to the hydroxyl groups, forming ferulic acid and subsequently 3,4-dimethoxycinnamic acid. nih.gov
Finally, the carboxylic acid group of 3,4-dimethoxycinnamic acid is reduced to an aldehyde. This reduction is typically a two-step process involving the activation of the carboxylic acid to a CoA-ester by 4-coumarate:CoA ligase (4CL) , followed by the reduction of the CoA-ester to the corresponding aldehyde by cinnamoyl-CoA reductase (CCR) . frontiersin.orgnih.gov
Table 2: Key Enzymes in the Biosynthesis of 3,4-Dimethoxycinnamaldehyde
| Enzyme | Abbreviation | Function |
| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid |
| Cinnamate 4-hydroxylase | C4H | Converts cinnamic acid to p-coumaric acid |
| p-Coumarate 3-hydroxylase | C3H | Converts p-coumaric acid to caffeic acid |
| Caffeic acid O-methyltransferase | COMT | Methylates hydroxyl groups on the aromatic ring |
| 4-Coumarate:CoA ligase | 4CL | Activates cinnamic acid derivatives to their CoA-esters |
| Cinnamoyl-CoA reductase | CCR | Reduces cinnamoyl-CoA esters to cinnamaldehydes |
Genetic and Molecular Regulation of Biosynthesis
The biosynthesis of phenylpropanoids, including 3,4-Dimethoxycinnamaldehyde, is a tightly regulated process at the genetic level. nih.gov The genes encoding the biosynthetic enzymes are often present as multigene families and their expression is controlled by various transcription factors. nih.gov MYB transcription factors are known to be key regulators of the phenylpropanoid pathway. nih.gov For example, studies in Arabidopsis have shown that the overexpression of certain MYB transcription factors can lead to the upregulation of genes involved in the phenylpropanoid pathway, including PAL, C4H, and 4CL. nih.gov This coordinated regulation ensures that the plant can produce these compounds in response to developmental cues and environmental stimuli. The expression of these genes can also be influenced by factors such as light, wounding, and pathogen attack, highlighting the role of these compounds in plant defense and interaction with the environment. frontiersin.org
Chemical Synthesis and Derivatization Strategies for 3,4 Dimethoxy Cinnamaldehyde
Established Synthetic Routes for 3,4-Dimethoxycinnamaldehyde
The construction of the 3,4-dimethoxycinnamaldehyde framework relies on established carbon-carbon bond-forming reactions that unite an aromatic aldehyde with a two-carbon component.
The most traditional and widely employed method for synthesizing cinnamaldehydes, including the 3,4-dimethoxy variant, is the aldol (B89426) condensation. Specifically, the Claisen-Schmidt condensation, a type of crossed aldol reaction, is utilized. This reaction involves the condensation of an aromatic aldehyde that lacks α-hydrogens with an enolizable aldehyde or ketone. praxilabs.comwikipedia.org
In the synthesis of 3,4-dimethoxycinnamaldehyde, 3,4-dimethoxybenzaldehyde (B141060) serves as the aromatic aldehyde component, and acetaldehyde (B116499) provides the enolizable partner. The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), which deprotonates the α-carbon of acetaldehyde to form a reactive enolate ion. youtube.comyoutube.comchegg.com This nucleophilic enolate then attacks the electrophilic carbonyl carbon of 3,4-dimethoxybenzaldehyde. The resulting β-hydroxy aldehyde intermediate readily undergoes dehydration, often facilitated by heat, to yield the stable, conjugated α,β-unsaturated aldehyde, 3,4-dimethoxycinnamaldehyde. praxilabs.com The conjugation with the aromatic ring provides a thermodynamic driving force for the dehydration step. praxilabs.com
The general mechanism for this base-catalyzed reaction can be summarized as follows:
Enolate Formation : A strong base removes an acidic α-hydrogen from acetaldehyde to form a nucleophilic enolate ion. youtube.com
Nucleophilic Attack : The enolate attacks the carbonyl carbon of 3,4-dimethoxybenzaldehyde, forming an alkoxide intermediate. youtube.com
Protonation : The alkoxide is protonated by a solvent molecule (e.g., water or ethanol) to form a β-hydroxy aldehyde. youtube.com
Dehydration : The β-hydroxy aldehyde is deprotonated at the α-carbon to form another enolate, which then eliminates a hydroxide ion to form the final α,β-unsaturated aldehyde product. youtube.com
This classical approach is valued for its simplicity and the use of readily available starting materials. google.com
While classical methods are robust, modern organic synthesis seeks milder, more efficient, and selective routes. Palladium-catalyzed cross-coupling reactions, such as the oxidative Heck reaction, represent a significant advancement in the synthesis of cinnamaldehyde (B126680) derivatives. nih.gov This method allows for the direct coupling of an arylboronic acid with an α,β-unsaturated aldehyde, such as acrolein.
For the synthesis of 3,4-dimethoxycinnamaldehyde, this would involve the reaction of 3,4-dimethoxyphenylboronic acid with acrolein. The reaction is catalyzed by a palladium(II) species, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in the presence of a ligand and an oxidant. nih.govacs.org This approach avoids the strong basic or acidic conditions required for aldol condensations and offers a versatile route to a wide array of functionalized cinnamaldehydes in good to excellent yields. acs.org
Other modern synthetic strategies include the Wittig reaction and the Horner–Wadsworth–Emmons reaction, which also form the crucial carbon-carbon double bond with high stereoselectivity, typically favoring the formation of the thermodynamically more stable E-isomer. nih.gov
Synthesis of Structurally Modified Analogues and Derivatives of 3,4-Dimethoxycinnamaldehyde
The structural framework of 3,4-dimethoxycinnamaldehyde serves as a versatile scaffold for chemical modification. By altering the aromatic ring or the propenal side chain, chemists can generate a diverse library of analogues with tailored properties.
Modification of the aryl ring is a common strategy to create analogues. This can be achieved by starting with differently substituted benzaldehydes in a Claisen-Schmidt condensation or by direct functionalization of the 3,4-dimethoxycinnamaldehyde product. For instance, nitration of cinnamaldehyde using nitric acid in acetic anhydride (B1165640) can introduce a nitro group onto the aromatic ring, leading to compounds like 2-nitrocinnamaldehyde. researchgate.net Subsequent reduction of the nitro group can yield an amino group, which can be further modified. researchgate.net
Side-chain modifications can introduce different functionalities. The aldehyde group itself is highly reactive and can be converted into other functional groups. For example, it can be oxidized to a carboxylic acid or reduced to an alcohol (cinnamyl alcohol). google.com The α,β-unsaturated system is susceptible to conjugate addition reactions, allowing for the introduction of various nucleophiles at the β-position. fiveable.me
Introducing heteroatoms (e.g., nitrogen, oxygen, sulfur) into the cinnamaldehyde scaffold can lead to the formation of heterocyclic derivatives with distinct chemical properties. A prominent method involves the reaction of the α,β-unsaturated carbonyl system with binucleophiles.
For example, chalcones, which are structurally related to cinnamaldehydes, react with phenylhydrazine (B124118) in a cyclocondensation reaction to produce pyrazoline derivatives. researchgate.net A similar strategy can be applied to 3,4-dimethoxycinnamaldehyde. The reaction of the α,β-unsaturated aldehyde with a hydrazine (B178648) derivative can lead to the formation of a five-membered pyrazoline ring, incorporating two nitrogen atoms into the new structure. Such multicomponent reactions are powerful tools for building molecular complexity in a single step. mdpi.comnih.gov Similarly, reaction with urea (B33335) or thiourea (B124793) in a Biginelli-type reaction can be used to synthesize dihydropyrimidinones, incorporating a six-membered heterocyclic ring. nih.gov
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of cinnamaldehyde derivatives to reduce environmental impact. Key strategies include the use of solvent-free reaction conditions, heterogeneous catalysts, and alternative energy sources.
Solvent-free Claisen-Schmidt condensations have been shown to be highly effective. nih.gov One approach involves grinding solid reactants (e.g., a substituted benzaldehyde (B42025) and a ketone) with a solid base like NaOH. nih.govresearchgate.net This mechanochemical method can lead to quantitative yields, minimizes waste, and avoids the use of volatile organic solvents. nih.gov
The use of recyclable, heterogeneous catalysts is another green approach. Magnetic nanoparticles, such as Fe₃O₄, have been employed as catalysts in the synthesis of cinnamaldehyde derivatives. untirta.ac.iduntirta.ac.id These catalysts can be easily separated from the reaction mixture using an external magnet and reused, which aligns with green chemistry principles by reducing catalyst waste. untirta.ac.id Such reactions can be designed to synthesize compounds like cinnamylideneacetophenone (B188827) from cinnamaldehyde. untirta.ac.id The development of these environmentally benign methods represents a significant step towards sustainable chemical synthesis. ijpsr.comrsc.org
Data Tables
Table 1: Comparison of Synthetic Routes for Cinnamaldehyde Derivatives
| Method | Key Reactants | Catalyst/Reagents | Conditions | Typical Yield | Reference |
| Claisen-Schmidt Condensation | Aromatic Aldehyde, Acetaldehyde | NaOH or KOH | Base-catalyzed, often with heating | Good to Excellent | praxilabs.comwikipedia.org |
| Oxidative Heck Reaction | Arylboronic Acid, Acrolein | Pd(OAc)₂, Ligand, Oxidant | Room temperature or mild heating | Good to Excellent | nih.govacs.org |
| Solvent-Free Condensation | Aromatic Aldehyde, Ketone | Solid NaOH | Grinding, Room Temperature | 96-98% | nih.gov |
| Heterogeneous Catalysis | Cinnamaldehyde, Acetophenone | Fe₃O₄ Nanoparticles | Reflux | Moderate (e.g., 36%) | untirta.ac.iduntirta.ac.id |
Table 2: Examples of Synthesized 3,4-Dimethoxycinnamaldehyde Derivatives
| Derivative Type | Synthetic Approach | Reagents | Incorporated Heteroatoms/Groups | Reference |
| Aryl-Nitrated Analogue | Electrophilic Aromatic Substitution | Nitric Acid, Acetic Anhydride | -NO₂ | researchgate.net |
| Pyrazoline Derivative | Cyclocondensation | Phenylhydrazine | Nitrogen (in a 5-membered ring) | researchgate.net |
| Dihydropyrimidinone | Biginelli Reaction | Urea, Ethyl Acetoacetate | Nitrogen (in a 6-membered ring) | nih.gov |
| Cinnamyl Alcohol Derivative | Reduction | Reducing Agents (e.g., NaBH₄) | -OH (alcohol) | google.com |
Structural Elucidation and Advanced Analytical Characterization of 3,4 Dimethoxy Cinnamaldehyde
Comprehensive Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for determining the molecular architecture of 3,4-Dimethoxycinnamaldehyde. By probing the interactions of the molecule with electromagnetic radiation, each method provides unique insights into its connectivity, functional groups, and electronic system.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. For 3,4-Dimethoxycinnamaldehyde, ¹H and ¹³C NMR spectra provide definitive evidence of its structure.
¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The trans configuration of the alkene protons is confirmed by the large coupling constant (J value) between them, typically around 15-16 Hz. The aromatic protons show distinct signals, and their splitting patterns help assign their positions on the benzene (B151609) ring. The aldehyde proton appears as a doublet due to coupling with the adjacent vinyl proton, and the two methoxy (B1213986) groups give rise to sharp singlets.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde (-CHO) | ~9.65 | Doublet (d) | ~7.7 |
| Vinylic (Ar-CH=) | ~7.40 | Doublet (d) | ~15.8 |
| Vinylic (=CH-CHO) | ~6.60 | Doublet of Doublets (dd) | ~15.8, ~7.7 |
| Aromatic (H-6) | ~7.15 | Doublet (d) | ~8.2 |
| Aromatic (H-2) | ~7.05 | Doublet (d) | ~1.8 |
| Aromatic (H-5) | ~6.90 | Doublet of Doublets (dd) | ~8.2, ~1.8 |
| Methoxy (-OCH₃) | ~3.90 | Singlet (s) | N/A |
| Methoxy (-OCH₃) | ~3.88 | Singlet (s) | N/A |
Note: Data are typical values and may vary slightly based on solvent and experimental conditions.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. The aldehyde carbonyl carbon is characteristically downfield. The carbons of the aromatic ring and the double bond appear in the intermediate region, while the methoxy carbons are found upfield.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | ~193.8 |
| Vinylic (Ar-CH=) | ~151.5 |
| Vinylic (=CH-CHO) | ~127.0 |
| Aromatic (C-3, C-4, C-1) | ~152.0, ~149.5, ~127.5 |
| Aromatic (C-2, C-5, C-6) | ~123.0, ~111.2, ~110.0 |
| Methoxy (-OCH₃) | ~56.0 |
Note: Data are typical values and may vary slightly based on solvent and experimental conditions.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of IR radiation, which excites molecular vibrations. The IR spectrum of 3,4-Dimethoxycinnamaldehyde displays characteristic absorption bands that confirm the presence of its key structural features. The strong absorption from the C=O stretch is indicative of the aldehyde, while the C=C stretching vibrations confirm the presence of both the alkene and the aromatic ring.
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (Aldehyde) | ~2820, ~2720 | Medium |
| C=O Stretch (Conjugated Aldehyde) | ~1680-1665 | Strong |
| C=C Stretch (Alkene) | ~1625 | Medium |
| C=C Stretch (Aromatic) | ~1580, ~1515 | Medium-Strong |
| C-H Bend (trans-Alkene) | ~980 | Strong |
| C-O Stretch (Aryl Ether) | ~1260, ~1025 | Strong |
UV-Vis spectroscopy provides information about the electronic conjugated system within a molecule. 3,4-Dimethoxycinnamaldehyde possesses an extended π-system, including the benzene ring, the carbon-carbon double bond, and the carbonyl group. This extensive conjugation results in the absorption of ultraviolet light, causing electronic transitions (typically π → π*). Compared to unsubstituted cinnamaldehyde (B126680) (λmax ≈ 280-290 nm), the presence of two electron-donating methoxy groups on the aromatic ring causes a bathochromic shift (a shift to a longer wavelength).
| Parameter | Value | Solvent |
| λmax | ~320 - 340 nm | Ethanol (B145695) or Methanol (B129727) |
Note: The exact λmax can vary depending on the solvent used.
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound.
Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum of 3,4-Dimethoxycinnamaldehyde, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (192.21 g/mol ). Common fragmentation patterns for cinnamaldehydes include the loss of a hydrogen atom (M-1) and the loss of the formyl radical (-CHO, M-29), which are often prominent peaks in the spectrum. miamioh.edu
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental formula of the compound. This technique distinguishes between compounds with the same nominal mass but different elemental compositions, offering a high degree of confidence in the compound's identity. researchgate.net
| Parameter | Value |
| Molecular Formula | C₁₁H₁₂O₃ |
| Calculated Exact Mass | 192.07864 |
| Observed HRMS [M+H]⁺ | ~193.0859 |
Chromatographic Methodologies for Purity Assessment and Quantification
Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of a compound and quantifying its amount.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantification of 3,4-Dimethoxycinnamaldehyde. A reversed-phase HPLC method is typically employed for this purpose. The compound is separated on a nonpolar stationary phase with a polar mobile phase, and its elution is monitored by a UV detector set to a wavelength where the analyte strongly absorbs (e.g., its λmax). The area of the peak corresponding to 3,4-Dimethoxycinnamaldehyde is proportional to its concentration, allowing for accurate quantification against a standard. Purity is determined by the percentage of the total peak area that is attributable to the main compound peak.
| Parameter | Typical Condition |
| Column | C18 (Octadecylsilane), e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (often with 0.1% acid like acetic or formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at λmax (~320 nm) |
| Column Temperature | 25-30 °C |
| Injection Volume | 10-20 µL |
Gas Chromatography (GC)
Gas Chromatography (GC) is a fundamental technique for assessing the purity and quantifying 3,4-Dimethoxycinnamaldehyde. The separation in GC is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. The retention time (RT), the time it takes for the compound to travel from the injector to the detector, is a key parameter for its identification.
The choice of stationary phase is critical for achieving good separation. A non-polar stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., DB-1 or HP-5), would separate compounds primarily based on their boiling points. On a polar stationary phase, such as one containing polyethylene (B3416737) glycol (e.g., DB-Wax), polar interactions between the analyte and the stationary phase will also play a significant role, potentially altering the elution order. For cinnamaldehyde, retention indices have been reported on various stationary phases, which can serve as a reference for method development for its derivatives nist.gov.
Table 1: Predicted GC Parameters for 3,4-Dimethoxycinnamaldehyde Analysis
| Parameter | Value/Description |
|---|---|
| Stationary Phases | Non-polar (e.g., DB-5, HP-5MS), Polar (e.g., DB-Wax, PEG-20M) |
| Injector Temperature | Typically 250 °C to ensure rapid volatilization |
| Oven Temperature Program | Initial temperature around 100-150 °C, ramping to 250-300 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Carrier Gas | Helium or Hydrogen |
| Predicted Retention Time | Expected to be longer than that of cinnamaldehyde |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique for the qualitative analysis of 3,4-Dimethoxycinnamaldehyde. It is often used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the purity of a substance. In TLC, a solid stationary phase (commonly silica (B1680970) gel or alumina) is coated onto a flat support, and a liquid mobile phase moves up the plate by capillary action.
The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under a specific set of conditions (stationary phase, mobile phase, and temperature). The polarity of the compound and the mobile phase are crucial in determining the Rf value. 3,4-Dimethoxycinnamaldehyde, with its aldehyde and methoxy functional groups, is a moderately polar compound.
For the separation of cinnamaldehyde and its derivatives, various solvent systems can be employed. A common mobile phase for aromatic aldehydes on silica gel plates is a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) or methanol. The proportion of the polar solvent can be adjusted to achieve optimal separation. For instance, a mobile phase of toluene:ethyl acetate:methanol (8:1:1 v/v/v) has been used for the analysis of cinnamaldehyde, yielding an Rf value of 0.55 researchgate.net. It is expected that 3,4-Dimethoxycinnamaldehyde would have a slightly different Rf value in this system due to the influence of the methoxy groups on its polarity.
Table 2: Typical TLC Parameters for 3,4-Dimethoxycinnamaldehyde Analysis
| Parameter | Value/Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase (Eluent) | Toluene:Ethyl Acetate (e.g., 9:1 or 8:2 v/v), Hexane:Ethyl Acetate (e.g., 7:3 v/v) |
| Visualization | UV light (254 nm), or staining with a suitable reagent (e.g., potassium permanganate) |
| Expected Rf Value | Dependent on the exact mobile phase composition, likely in the range of 0.3 - 0.7 |
Advanced Analytical Approaches and Hyphenated Techniques
For a more detailed and definitive characterization of 3,4-Dimethoxycinnamaldehyde, advanced analytical approaches and hyphenated techniques are indispensable. These methods provide not only separation but also structural information, leading to unambiguous identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection and identification power of mass spectrometry. As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments.
For 3,4-Dimethoxycinnamaldehyde (molecular weight: 192.21 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]+• at m/z 192. The fragmentation pattern can be predicted based on the fragmentation of cinnamaldehyde and related aromatic aldehydes. Key fragmentation pathways for aldehydes often involve the loss of a hydrogen atom (M-1) or the formyl radical (M-29) researchgate.net. For 3,4-Dimethoxycinnamaldehyde, characteristic fragments would also arise from the cleavage of the methoxy groups and the propenal side chain.
Table 3: Predicted GC-MS Fragmentation for 3,4-Dimethoxycinnamaldehyde
| m/z | Predicted Fragment Ion |
|---|---|
| 192 | [M]+• (Molecular Ion) |
| 191 | [M-H]+ |
| 177 | [M-CH3]+ |
| 163 | [M-CHO]+ |
| 149 | [M-CH3CO]+ |
| 121 | [C8H9O]+ |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is another potent hyphenated technique that is particularly useful for the analysis of thermally labile or non-volatile compounds. While 3,4-Dimethoxycinnamaldehyde is amenable to GC-MS, LC-MS offers an alternative with different selectivity. In LC-MS, the separation is achieved by liquid chromatography, and the eluent is then introduced into the mass spectrometer.
For the analysis of aldehydes by LC-MS, derivatization is sometimes employed to improve ionization efficiency and chromatographic retention. However, with modern ionization techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), direct analysis is often possible. In positive ion mode ESI, 3,4-Dimethoxycinnamaldehyde would likely be detected as the protonated molecule [M+H]+ at m/z 193. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of this precursor ion, providing structural information that aids in its identification nih.gov.
Thermal Analysis (e.g., Thermogravimetric Analysis - TGA)
Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This technique is valuable for determining the thermal stability and decomposition profile of a compound.
A TGA thermogram of 3,4-Dimethoxycinnamaldehyde would show the temperature at which the compound begins to decompose. For many organic compounds, decomposition occurs at elevated temperatures, often above 200 °C wikipedia.org. The TGA curve would indicate the onset temperature of weight loss and the temperature at which the maximum rate of decomposition occurs. The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to prevent oxidation. While specific TGA data for 3,4-Dimethoxycinnamaldehyde is not available in the provided search results, a study on cinnamaldehyde showed it undergoes temperature-dependent transformation starting around 60 °C nih.gov. The dimethoxy derivative is expected to have a different thermal stability profile.
X-ray Crystallography for Absolute Configuration and Solid-State Structure (If Applicable)
X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. If a suitable single crystal of 3,4-Dimethoxycinnamaldehyde can be grown, X-ray diffraction analysis can provide precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. It can also reveal details about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.
This technique is also the primary method for determining the absolute configuration of chiral molecules. While 3,4-Dimethoxycinnamaldehyde itself is not chiral, X-ray crystallography would confirm its planar structure, which is expected due to the conjugated π-system of the phenyl ring and the propenal group rsc.org. The analysis would provide the precise geometry of the molecule, including the planarity of the aromatic ring and the conformation of the aldehyde and methoxy groups.
Mechanistic Investigations of Biological Activities of 3,4 Dimethoxy Cinnamaldehyde
Antimicrobial Activity Research (In Vitro and Mechanistic Focus)
The antimicrobial prowess of cinnamaldehyde (B126680) and its analogues is multifaceted, targeting various essential cellular processes in fungi and bacteria.
Antifungal Mechanisms of Action (e.g., targeting sterol biosynthesis, plasma membrane ATPase activity)
The antifungal action of cinnamaldehyde derivatives involves the disruption of fungal cell membrane integrity and function. One key target is the ergosterol (B1671047) biosynthetic pathway. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and subsequent cell death. Research on cinnamaldehyde suggests it can suppress this pathway, compromising the structural integrity of the fungal cell. mdpi.com
Another significant mechanism is the inhibition of plasma membrane H+-ATPase activity. mdpi.comnih.gov This enzyme is crucial for maintaining the electrochemical gradient across the fungal plasma membrane, which is essential for nutrient uptake and intracellular pH regulation. By inhibiting this ATPase, cinnamaldehyde derivatives can disrupt these fundamental processes, leading to fungal cell death. nih.govmahidol.ac.th Studies on Candida albicans have shown that cinnamaldehyde can inhibit virulence factors such as germ tube formation and the secretion of hydrolytic enzymes like proteinase and phospholipase, potentially through the inhibition of ATPase-dependent efflux mechanisms. mahidol.ac.th
Table 1: Antifungal Mechanisms of Cinnamaldehyde Derivatives
| Mechanism of Action | Target Organism(s) | Observed Effects | Reference(s) |
|---|---|---|---|
| Sterol Biosynthesis Inhibition | Candida spp. | Suppression of the ergosterol biosynthetic pathway. | mdpi.comnih.gov |
| Plasma Membrane ATPase Inhibition | Candida spp., Saccharomyces cerevisiae | Disruption of intracellular pH and nutrient uptake. | mdpi.comnih.govmahidol.ac.th |
| Inhibition of Virulence Factors | Candida albicans | Reduction in germ tube formation, proteinase, and phospholipase activities. | mahidol.ac.th |
Antibacterial Mechanisms and Cellular Targets (e.g., membrane disruption, oxidative stress induction, enzymatic inhibition)
The antibacterial activity of cinnamaldehyde and its derivatives is characterized by a multi-pronged attack on bacterial cells.
Membrane Disruption: Due to its hydrophobic nature, cinnamaldehyde can permeate the bacterial cell wall and disrupt the cytoplasmic membrane's structure and integrity. ascls.orgnih.gov This disruption leads to increased membrane permeability, causing the leakage of essential intracellular components such as ions and nucleic acids, ultimately resulting in cell death. nih.govnih.gov Electron microscopy has revealed morphological changes in bacteria treated with cinnamaldehyde, including wrinkled and shrunken cell surfaces. nih.gov
Oxidative Stress Induction: Cinnamaldehyde has been shown to induce oxidative damage in bacteria like Escherichia coli. This is evidenced by an increase in malondialdehyde (MDA), a marker of lipid peroxidation. nih.govresearchgate.net The resulting oxidative stress triggers a defensive response in the bacteria, such as an increase in the activity of total superoxide (B77818) dismutase (SOD) to counteract the harmful effects of reactive oxygen species (ROS). nih.govresearchgate.net
Enzymatic Inhibition: Cinnamaldehyde derivatives have been found to inhibit key bacterial enzymes. One such target is the FtsZ protein, a GTPase that is essential for bacterial cell division. By inhibiting the enzymatic activity of FtsZ, these compounds can effectively block bacterial proliferation. nih.gov
Table 2: Antibacterial Mechanisms of Cinnamaldehyde Derivatives
| Mechanism of Action | Cellular Target(s) | Observed Effects | Reference(s) |
|---|---|---|---|
| Membrane Disruption | Cell Wall and Cytoplasmic Membrane | Increased permeability, leakage of intracellular contents, morphological changes. | ascls.orgnih.govnih.gov |
| Oxidative Stress Induction | Cell Membrane | Increased lipid peroxidation (MDA), induction of superoxide dismutase (SOD) activity. | nih.govresearchgate.netnih.gov |
| Enzymatic Inhibition | FtsZ protein | Inhibition of GTPase activity, leading to disruption of cell division. | nih.gov |
Synergistic Interactions with Other Antimicrobial Agents (In Vitro Models)
A promising area of research is the synergistic effect of cinnamaldehyde and its derivatives when combined with conventional antibiotics. These combinations have been shown to reduce the minimum inhibitory concentration (MIC) of antibiotics against various pathogenic bacteria, including resistant strains. nih.gov
For instance, trans-cinnamaldehyde has demonstrated synergistic activity with antibiotics such as amikacin, gentamicin, and oxacillin (B1211168) against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The combination of cinnamaldehyde with antibiotics like ceftazidime (B193861) and levofloxacin (B1675101) has also been shown to be effective in disrupting biofilms of Klebsiella pneumoniae and Proteus mirabilis. westminster.ac.uk This synergistic action may be partly due to the inhibition of biofilm formation by cinnamaldehyde, which can increase the susceptibility of bacteria to antibiotics. nih.gov
Table 3: Synergistic Interactions of Cinnamaldehyde with Antimicrobial Agents
| Cinnamaldehyde Derivative | Combined Agent | Target Organism(s) | Outcome | Reference(s) |
|---|---|---|---|---|
| trans-Cinnamaldehyde | Amikacin, Gentamicin, Oxacillin | Methicillin-resistant Staphylococcus aureus (MRSA) | Significant synergistic interactions, bactericidal activity. | nih.gov |
| Cinnamaldehyde | Ceftazidime, Levofloxacin | Klebsiella pneumoniae, Proteus mirabilis | Increased susceptibility of biofilms to antibiotics. | westminster.ac.uk |
| Cinnamaldehyde | Colistin, Tobramycin | Pseudomonas aeruginosa | Additive activity in biofilm inhibition and dispersion. | nih.govmdpi.comnih.gov |
Anti-biofilm Formation Mechanisms
Bacterial biofilms present a significant challenge in clinical settings due to their increased resistance to antimicrobial agents. Cinnamaldehyde and its derivatives have demonstrated the ability to inhibit biofilm formation in a variety of bacteria, including MRSA and Pseudomonas aeruginosa. ascls.orgnih.gov
The primary mechanism behind this anti-biofilm activity is the inhibition of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate gene expression, including those involved in biofilm formation and virulence. ascls.orgnih.gov Cinnamaldehyde has been shown to downregulate key QS-related genes in P. aeruginosa, such as las and rhl. nih.gov By interfering with QS, cinnamaldehyde can prevent the establishment of biofilms and reduce the production of virulence factors. ascls.orgnih.gov
Table 4: Anti-biofilm Mechanisms of Cinnamaldehyde Derivatives
| Mechanism | Target Organism(s) | Key Genes/Factors Affected | Reference(s) |
|---|---|---|---|
| Quorum Sensing Inhibition | Pseudomonas aeruginosa | lasB, rhlA, pqsA | nih.govmdpi.comnih.gov |
| Inhibition of Biofilm Formation | Methicillin-resistant Staphylococcus aureus (MRSA) | Biofilm regulatory gene hld | ascls.orgnih.gov |
Anti-Inflammatory Activity Research (In Vitro and Molecular Focus)
Beyond its antimicrobial properties, 3,4-Dimethoxy cinnamaldehyde is also investigated for its anti-inflammatory potential, which is primarily attributed to its ability to modulate key inflammatory signaling pathways.
Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, pro-inflammatory cytokines)
The anti-inflammatory effects of cinnamaldehyde are largely mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.netnih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response. Cinnamaldehyde has been shown to inhibit the activation of NF-κB, thereby suppressing the expression of NF-κB-targeting inflammatory genes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov This inhibition can occur through various signaling pathways, including NIK/IKK, ERK, and p38 MAPK. nih.gov
Furthermore, cinnamaldehyde effectively suppresses the production and secretion of pro-inflammatory cytokines. In vitro studies have demonstrated that cinnamaldehyde can inhibit the secretion of interleukin-1beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) from lipopolysaccharide (LPS)-stimulated macrophages. nih.govnih.gov By downregulating these key inflammatory mediators, cinnamaldehyde and its derivatives can mitigate the inflammatory cascade. nih.govnih.gov
Table 5: Modulation of Inflammatory Pathways by Cinnamaldehyde
| Signaling Pathway/Mediator | Cellular Model(s) | Observed Effects | Reference(s) |
|---|---|---|---|
| NF-κB Signaling Pathway | Rat colon tissues, Chondrocytes, Synoviocytes | Inhibition of NF-κB activation, suppression of iNOS and COX-2 expression. | researchgate.netnih.govnih.gov |
| Pro-inflammatory Cytokines | Murine macrophages, Human monocytes | Inhibition of IL-1β and TNF-α secretion. | nih.govnih.govresearchgate.net |
Cellular Targets and Receptor Interactions
The precise cellular targets and receptor interactions of 3,4-Dimethoxycinnamaldehyde are an area of ongoing research. However, studies on the broader class of cinnamaldehydes provide significant insights into its potential mechanisms. Cinnamaldehyde (CA), the parent compound, is known to modulate various cellular processes that are critical in pathology, including cancer. nih.gov Experimental findings suggest that CA can influence key signaling pathways involved in inflammation, angiogenesis, and immune response. For instance, CA has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a pivotal role in promoting inflammation, which can create a favorable environment for tumor development. nih.gov
Furthermore, CA has been observed to affect the function of immune cells, promoting the transition of macrophages from a tumor-promoting M2 phenotype to a tumor-suppressing M1 phenotype. nih.gov In the context of cancer, potential molecular interactions for cinnamaldehyde derivatives have been explored through computational and experimental models. While direct receptor binding studies for 3,4-Dimethoxycinnamaldehyde are not extensively detailed in the available literature, related compounds like chalcones have been studied for their interaction with targets such as the Estrogen Receptor Alpha (ERα), where hydrogen bonds and hydrophobic interactions are crucial for binding. This suggests that the biological activities of 3,4-Dimethoxycinnamaldehyde are likely mediated through its interaction with multiple protein targets and signaling cascades, rather than a single receptor, influencing a network of cellular events.
Antioxidant Activity Research (In Vitro Mechanistic Studies)
Free Radical Scavenging Mechanisms (e.g., DPPH assay validation in research context)
The antioxidant activity of cinnamaldehyde and its derivatives is a well-documented aspect of their biological profile. nih.gov A primary mechanism for this activity is the direct scavenging of free radicals. The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay is a widely used and validated in vitro method to evaluate this capacity. The DPPH molecule is a stable free radical that exhibits a deep purple color with maximum absorption around 517 nm. youtube.com When an antioxidant compound donates a hydrogen atom to DPPH, it is reduced to a non-radical, yellow-colored form (DPPH-H), leading to a decrease in absorbance. This decolorization is stoichiometric and allows for the quantification of the radical scavenging ability of the tested compound.
The effectiveness of a compound in the DPPH assay is typically expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant potency. Research on various cinnamaldehyde derivatives has demonstrated their varying capacities for scavenging DPPH radicals, often in a concentration-dependent manner. This activity is attributed to their chemical structure, which facilitates the donation of hydrogen atoms to neutralize free radicals.
| Compound | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |
|---|---|---|---|
| Compound 7 | 24.42 ± 0.86 | n-propylgallate | 30.12 ± 0.27 |
| Compound 17 | 4.05 ± 0.06 | n-propylgallate | 30.12 ± 0.27 |
| Compound 28 | 18.33 ± 0.15 | n-propylgallate | 30.12 ± 0.27 |
Note: The data presented are for various Schiff bases of 2,4,6-trichlorophenylhydrazine (B147635) to illustrate the presentation of DPPH assay results and are not specific to 3,4-Dimethoxycinnamaldehyde. science.gov
Modulation of Endogenous Antioxidant Enzyme Systems
Beyond direct radical scavenging, 3,4-Dimethoxycinnamaldehyde may exert its antioxidant effects by modulating the body's own defense systems. Cells are equipped with a range of antioxidant enzymes that neutralize reactive oxygen species (ROS). Key enzymes in this defense network include superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). mdpi.com
Superoxide Dismutase (SOD): This enzyme is a crucial first line of defense, converting the highly reactive superoxide anion (O2•−) into hydrogen peroxide (H2O2) and molecular oxygen. mdpi.com
Catalase (CAT): Found predominantly in peroxisomes, CAT is highly efficient at detoxifying high concentrations of hydrogen peroxide, breaking it down into harmless water and oxygen. mdpi.comcore.ac.uk
Glutathione Peroxidase (GPx): This enzyme, which requires selenium as a cofactor, plays a vital role in reducing hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using reduced glutathione (GSH) as a reductant. core.ac.uk
Antineoplastic Activity Research (Pre-clinical In Vitro and In Silico Models)
Induction of Apoptosis Pathways (e.g., p53, Bax activation, ER stress pathways)
Apoptosis, or programmed cell death, is a tightly regulated process essential for eliminating damaged or cancerous cells. A key strategy in cancer therapy is to selectively induce apoptosis in tumor cells. Research has demonstrated that cinnamaldehyde and its analogs possess pro-apoptotic capabilities. nih.gov
Intrinsic Apoptosis Pathway: This pathway is often mediated by the B-cell lymphoma-2 (Bcl-2) family of proteins and the tumor suppressor protein p53.
p53: Often called the "guardian of the genome," p53 can halt the cell cycle and initiate apoptosis in response to cellular stress, such as DNA damage.
Bcl-2 Family: This family includes both anti-apoptotic proteins (like Bcl-2) and pro-apoptotic proteins (like Bax). The ratio between these proteins is critical; an increase in the Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and the activation of caspases (e.g., caspase-9 and caspase-3), which execute the apoptotic program. semanticscholar.orgnih.gov
Studies on cinnamaldehyde have shown it can induce apoptosis by increasing the expression of Bax and decreasing the expression of Bcl-2, thereby shifting the balance towards cell death. semanticscholar.org
Endoplasmic Reticulum (ER) Stress Pathway: The ER is central to protein folding. An accumulation of unfolded or misfolded proteins triggers the unfolded protein response (UPR), a condition known as ER stress. researchgate.net While initially a survival mechanism, prolonged or severe ER stress can activate apoptotic signaling. researchgate.net A key mediator in this process is the transcription factor C/EBP-homologous protein (CHOP). researchgate.net Cinnamaldehyde has been found to induce ER stress, leading to the expression of CHOP and subsequent activation of caspase-3, thereby linking the UPR to the execution of apoptosis. researchgate.net
| Protein | Function | Effect of CA Treatment |
|---|---|---|
| p53 | Tumor Suppressor | Expression Increased semanticscholar.org |
| Bax | Pro-Apoptotic | Expression Enhanced semanticscholar.org |
| Bcl-2 | Anti-Apoptotic | Expression Inhibited semanticscholar.org |
| Caspase-9 | Apoptosis Initiator | Activated semanticscholar.org |
| Caspase-3 | Apoptosis Executioner | Cleaved/Activated researchgate.net |
| CHOP | ER Stress Mediator | Expression Triggered researchgate.net |
Cell Cycle Arrest Mechanisms
Uncontrolled cell proliferation is a hallmark of cancer, resulting from a dysregulated cell cycle. The cell cycle is controlled by checkpoints that ensure the fidelity of cell division, driven by complexes of cyclins and cyclin-dependent kinases (CDKs). youtube.com Inducing cell cycle arrest is another key mechanism through which anticancer agents can inhibit tumor growth.
Cinnamaldehyde and its derivatives have been shown to halt the progression of the cell cycle in cancer cells. nih.gov For example, some flavonoids have been observed to arrest cancer cells in the G2/M phase of the cell cycle. mdpi.com This arrest prevents the cells from entering mitosis and dividing. The mechanism often involves the modulation of key cell cycle regulatory proteins. For instance, the activity of the Cyclin B1/CDK1 complex is essential for the G2/M transition. Inhibition of this complex can lead to G2 arrest. mdpi.com Research on related compounds suggests that they can decrease the expression of critical proteins like CDK2 and cyclins A and D1, leading to cell cycle arrest, often in the S-phase or G2/M phase. mdpi.com By interfering with these central regulators, 3,4-Dimethoxycinnamaldehyde can effectively stop the proliferation of neoplastic cells.
Anti-Angiogenesis Studies (e.g., VEGF, HIF-α expression inhibition)
Research indicates that 3,4-Dimethoxycinnamaldehyde's structurally related compound, cinnamaldehyde (CA), exhibits anti-angiogenic properties by targeting key regulators of blood vessel formation. nih.govresearchgate.net Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and progression. A key factor in this process is the hypoxia-inducible factor 1-alpha (HIF-1α), which regulates the transcription of several genes, including vascular endothelial growth factor (VEGF), in response to low oxygen levels (hypoxia) within the tumor microenvironment. nih.govmdpi.com
Studies have demonstrated that cinnamaldehyde administration can inhibit tumor growth and block tumor angiogenesis. nih.govresearchgate.net The underlying mechanism for this anti-angiogenic activity involves the suppression of HIF-1α protein expression. nih.govnih.gov This, in turn, leads to a decrease in the expression of its downstream target, VEGF. nih.govresearchgate.net Interestingly, the reduction in HIF-1α is not due to an effect on the stability of the von Hippel-Lindau protein (pVHL)-associated HIF-1α degradation pathway. nih.gov Instead, cinnamaldehyde has been shown to attenuate the activation of the mammalian target of rapamycin (B549165) (mTOR) pathway. nih.govresearchgate.net This suggests that the anti-angiogenic effects of cinnamaldehyde are, at least in part, regulated by the mTOR pathway-mediated suppression of HIF-1α protein expression. nih.govresearchgate.net
Table 1: Effect of Cinnamaldehyde on Angiogenesis-Related Proteins
| Target Protein | Effect of Cinnamaldehyde | Implication in Angiogenesis |
| HIF-1α | Decreased expression nih.govresearchgate.net | Inhibition of a key regulator of the angiogenic response to hypoxia. |
| VEGF | Decreased expression nih.govresearchgate.net | Reduction of a primary signaling protein that stimulates new blood vessel formation. |
| mTOR Pathway | Attenuated activation nih.govresearchgate.net | Inhibition of a key signaling pathway that regulates HIF-1α expression. |
Inhibition of Cellular Invasion and Metastasis (e.g., MMP-2, MMP-9 expression)
The metastatic cascade, a complex process involving the invasion of cancer cells into surrounding tissues and their subsequent spread to distant organs, is heavily reliant on the activity of matrix metalloproteinases (MMPs). nih.gov Specifically, MMP-2 and MMP-9, also known as gelatinases, play a crucial role in the degradation of the extracellular matrix (ECM), a key barrier to cell migration. nih.govnih.gov Elevated expression and activity of MMP-2 and MMP-9 are frequently observed in various cancers and are correlated with poor prognosis. nih.govmdpi.com
Research into a related compound, trans-4-methoxy-cinnamaldehyde (4-MCA), has shed light on the potential for cinnamaldehyde derivatives to inhibit cellular invasion. scisoc.or.th Studies have shown that 4-MCA can significantly inhibit the invasion ability of cervical cancer cells. scisoc.or.th This anti-invasion activity is partly attributed to the downregulation of MMP14 gene expression. scisoc.or.th While this particular study did not observe a significant effect on MMP-9 expression, it highlights the potential for cinnamaldehyde-related compounds to modulate MMP activity. scisoc.or.th The inhibition of MMPs is a promising therapeutic strategy, as it can reduce tumor growth, limit invasion and metastasis, and potentially overcome resistance to other therapies. nih.gov
Table 2: Role of MMPs in Cancer and the Effect of a Cinnamaldehyde-Related Compound
| Protein | Role in Invasion and Metastasis | Effect of 4-MCA |
| MMP-2 | Degrades extracellular matrix, facilitating cell migration. nih.govnih.gov | Not specifically determined in the provided 4-MCA study. |
| MMP-9 | Degrades extracellular matrix, promoting invasion and angiogenesis. nih.govmdpi.com | No clear effect on expression was observed in the 4-MCA study on cervical cancer cells. scisoc.or.th |
| MMP-14 | Upregulated in cervical cancer and contributes to invasion. scisoc.or.th | A marked decrease in gene expression was observed. scisoc.or.th |
Investigation of Molecular Targets (e.g., NF-κB, ATF3, ROS production)
The biological activities of cinnamaldehyde and its derivatives are linked to their interaction with key molecular targets, including the nuclear factor-kappa B (NF-κB) pathway and the production of reactive oxygen species (ROS). NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. frontiersin.orgnih.gov Cinnamaldehyde has been shown to inhibit the NF-κB pathway, which contributes to its anti-inflammatory effects. frontiersin.org
The relationship between NF-κB and ROS is complex. Under normal conditions, NF-κB activation can suppress the accumulation of ROS induced by factors like tumor necrosis factor (TNF). nih.gov This is significant because ROS can mediate prolonged activation of mitogen-activated protein kinases (MAPKs), which can lead to cell death. nih.gov Furthermore, ROS can interact with the NF-κB signaling pathway at various points, and these interactions are often cell-type specific. researchgate.net For instance, a novel cinnamate (B1238496) analog, ethyl 3′,4′,5′-trimethoxythionocinnamate (ETMTC), has been found to inhibit TNF-α-induced ROS generation in endothelial cells. researchgate.net This compound was also shown to inhibit the nuclear translocation and activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. researchgate.net
Other Biological Activity Investigations (Mechanistic Focus)
Enzyme Inhibition Studies (e.g., phenylalanine ammonia-lyase)
Cinnamaldehyde has been identified as an inhibitor of phenylalanine ammonia-lyase (PAL). nih.govresearchgate.net PAL is an enzyme that catalyzes the conversion of L-phenylalanine to trans-cinnamic acid. ias.ac.innih.gov This reaction is a key step in the biosynthesis of polyphenols. nih.gov In the context of food science, the inhibition of PAL by cinnamaldehyde has been shown to repress the enzymatic browning of cut lettuce. nih.gov This browning occurs when cutting induces PAL activity, leading to the production of polyphenols that are then oxidized. nih.gov The inhibitory action of cinnamaldehyde on PAL is a significant finding, as regulating PAL induction is crucial for preventing this type of browning. researchgate.net The mechanism of PAL inhibition by various phenolic compounds has been studied, with findings suggesting that these inhibitors can bind to the active site of the enzyme. nih.gov
Receptor Modulation Research (e.g., TRPA1 channel activation)
Cinnamaldehyde is a known activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a non-selective cation channel involved in nociception and inflammatory pain. nih.govnih.gov TRPA1 is a polymodal sensor, activated by a wide range of pungent chemicals and environmental irritants. nih.gov The activation of TRPA1 by electrophilic compounds like cinnamaldehyde often involves the covalent modification of cysteine residues at the N-terminus of the TRPA1 protein. nih.gov The activation of TRPA1 channels by cinnamaldehyde has been shown to induce cutaneous vasodilation in humans. nih.gov
Mechanistic Studies of Vasodilatory Effects
The vasodilatory effects of cinnamaldehyde have been investigated, revealing a mechanism that is independent of the endothelium. researchgate.netnih.gov Studies on isolated rat aorta rings have shown that cinnamaldehyde induces relaxation in a dose-dependent manner, regardless of the presence or absence of the endothelium. researchgate.netnih.gov This indicates that nitric oxide signaling is not involved in its vasodilatory action. researchgate.netnih.gov Furthermore, potassium channel blockers have been found to have no effect on the relaxation produced by cinnamaldehyde. researchgate.netnih.gov
The primary mechanism of cinnamaldehyde-induced vasodilation appears to be related to calcium (Ca2+) regulation within vascular smooth muscle cells. researchgate.netnih.gov In experimental settings without external Ca2+, cinnamaldehyde has been observed to block vasoconstriction that is dependent on Ca2+ influx. researchgate.netnih.gov It also inhibits tonic contraction that relies on the release of intracellular Ca2+. researchgate.netnih.gov Therefore, the vasodilatory effect of cinnamaldehyde is attributed to its ability to inhibit Ca2+ influx and/or its release from intracellular stores. researchgate.netnih.gov
Table 3: Summary of Mechanistic Investigations of Cinnamaldehyde's Vasodilatory Effects
| Investigated Pathway/Mechanism | Observation | Conclusion |
| Endothelium-Derived Factors | Vasodilation is not affected by the presence or removal of the endothelium. researchgate.netnih.gov | The vasodilatory effect is endothelium-independent. |
| Nitric Oxide (NO) Signaling | Pretreatment with NO signaling inhibitors did not block vasodilation. researchgate.netnih.gov | The NO signaling pathway is not involved. |
| Potassium (K+) Channels | K+ channel blockers had no effect on cinnamaldehyde-induced relaxation. researchgate.netnih.gov | K+ channels are not involved in the primary mechanism. |
| Calcium (Ca2+) Influx | Cinnamaldehyde blocked Ca2+ influx-dependent vasoconstriction. researchgate.netnih.gov | Inhibition of Ca2+ influx is a key mechanism. |
| Intracellular Ca2+ Release | Cinnamaldehyde inhibited tonic contraction reliant on intracellular Ca2+ release. researchgate.netnih.gov | Inhibition of intracellular Ca2+ release contributes to the effect. |
Structure Activity Relationship Sar Studies of 3,4 Dimethoxy Cinnamaldehyde and Its Analogues
Analysis of Substituent Effects on Biological Potency and Selectivity
The nature, position, and electronic properties of substituents on the cinnamaldehyde (B126680) scaffold play a pivotal role in modulating its biological activity.
Beyond methoxy (B1213986) groups, the introduction of other substituents on the aromatic ring has been systematically studied to evaluate their impact on biological activity. Electron-withdrawing groups, such as nitro (-NO₂) and halo (-Cl, -Br), and electron-donating groups, like methyl (-CH₃), can significantly alter the electronic properties of the entire molecule, including the reactivity of the α,β-unsaturated aldehyde system.
For instance, studies on the antibiofilm activity of cinnamaldehyde analogues against uropathogenic Escherichia coli and Staphylococcus aureus found that 4-nitrocinnamaldehyde (B167888) was significantly more active than the parent trans-cinnamaldehyde mdpi.comsemanticscholar.org. Similarly, investigations into antifungal activity against fluconazole-resistant Candida albicans revealed that 2-chloro- and 4-chloro-cinnamaldehyde had potent inhibitory effects yuntsg.com. In a different study, α-methyl and trans-4-methyl cinnamaldehydes were identified as potent inhibitors of C. albicans biofilm formation, while 4-bromo and 4-chloro cinnamaldehydes exhibited strong anthelmintic properties against the nematode Caenorhabditis elegans nih.gov.
These findings highlight that substitutions on the aromatic ring can fine-tune the biological activity, leading to enhanced potency against specific targets.
| Compound | Substitution | Target Organism/System | Observed Biological Activity | Reference |
|---|---|---|---|---|
| 4-Nitrocinnamaldehyde | 4-NO₂ | E. coli & S. aureus | Antibacterial and antibiofilm activity (MIC = 100 µg/mL). | mdpi.com |
| 2-Chlorocinnamaldehyde | 2-Cl | C. albicans | Antifungal activity (MIC = 25 µg/mL). | yuntsg.com |
| 4-Chlorocinnamaldehyde | 4-Cl | C. albicans | Antifungal activity (MIC = 25 µg/mL). | yuntsg.com |
| 4-Chlorocinnamaldehyde | 4-Cl | C. elegans | Anthelmintic activity at 20 µg/mL. | nih.gov |
| 4-Bromocinnamaldehyde | 4-Br | C. elegans | Anthelmintic activity at 20 µg/mL. | nih.gov |
| α-Methylcinnamaldehyde | α-CH₃ | C. albicans | Inhibited biofilm formation (>90% at 50 µg/mL). | nih.gov |
| trans-4-Methylcinnamaldehyde | 4-CH₃ | C. albicans | Inhibited biofilm formation (>90% at 50 µg/mL). | nih.gov |
The α,β-unsaturated aldehyde moiety is arguably the most critical structural feature for the biological activity of cinnamaldehyde and its analogues. This conjugated system functions as a Michael acceptor, making it susceptible to nucleophilic attack mdpi.comuobabylon.edu.iq. The structure contains two primary electrophilic reactive sites: the aldehyde carbonyl carbon and, more significantly, the β-carbon of the conjugated double bond nih.govmdpi.comptmitraayu.comresearchgate.net.
This reactivity allows the molecule to form covalent bonds with nucleophilic residues, such as the sulfhydryl groups of cysteine or the amino groups of lysine, in proteins and enzymes mdpi.com. This covalent modification can lead to enzyme inhibition and the disruption of various cellular processes, which is believed to be a primary mechanism for its broad-spectrum biological effects. However, this high reactivity also means that cinnamaldehyde is classified as a Pan-Assay Interference Compound (PAINS), as its effects can sometimes arise from non-specific chemical reactivity rather than targeted molecular interactions nih.gov. The electron-withdrawing nature of the aldehyde group enhances the electrophilicity of the β-carbon, facilitating these reactions fiveable.me. The presence of this unsaturated carbonyl system is considered essential for activities such as inhibiting cell proliferation nih.gov.
Stereochemical Influences on Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms, can have a profound impact on the biological activity of a molecule. For cinnamaldehyde and its analogues, the key stereochemical feature is the geometry of the carbon-carbon double bond in the propenal side chain, which can exist as either the E-isomer (trans) or the Z-isomer (cis).
The naturally occurring and more stable isomer is trans-cinnamaldehyde, and it is this form that is predominantly studied and reported to possess significant biological activities nih.govptmitraayu.com. The rigid geometry of the trans configuration is believed to be optimal for fitting into the binding sites of target proteins and enzymes. While the cis-isomer is less common and less stable, its distinct spatial arrangement would lead to different interactions with biological macromolecules. Although the literature is dominated by studies on the trans-isomer, the implicit consensus is that the trans configuration is crucial for potent biological activity.
Computational Approaches in SAR Derivation
Computational chemistry provides powerful tools for elucidating and predicting the structure-activity relationships of bioactive molecules, saving time and resources in the drug discovery process.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity nih.govcreative-biolabs.com. These models are valuable for predicting the activity of novel compounds and for understanding the key molecular properties that govern efficacy.
Several QSAR studies have been successfully applied to cinnamaldehyde and its derivatives. In one study, QSAR models were developed to predict the antifungal activity of cinnamaldehyde analogues against the wood-decaying fungi Trametes versicolor and Gloeophyllum trabeum. These models showed high correlation coefficients (R² = 0.910 and 0.926, respectively) and identified quantum chemical descriptors, such as the minimum net atomic charge for a hydrogen atom, as being critical for activity, indicating the importance of hydrogen-bonding and electrostatic interactions mdpi.comnih.gov.
Another approach, three-dimensional QSAR (3D-QSAR), such as Comparative Molecular Field Analysis (CoMFA), has also been employed. A CoMFA study on cinnamaldehyde analogues as inhibitors of Farnesyl Protein Transferase (FPTase) yielded a model with a high conventional r² value of 0.950 and a cross-validated r² (q²) of 0.557 nih.gov. The resulting contour maps from this model helped to visualize the steric and electrostatic field requirements for potent inhibitory activity, providing a guide for the design of new inhibitors nih.govresearchgate.net.
| Study Focus | Model Type | Key Statistical Parameters | Key Findings/Important Descriptors | Reference |
|---|---|---|---|---|
| Antifungal activity vs. T. versicolor | QSAR (BMLR) | R² = 0.910 | Minimum net atomic charge for an H atom (hydrogen-bonding and electrostatic interactions). | mdpi.comnih.gov |
| Antifungal activity vs. G. trabeum | QSAR (BMLR) | R² = 0.926 | Molecular descriptors related to structure and electronic properties. | mdpi.comnih.gov |
| Farnesyl Protein Transferase (FPTase) Inhibition | 3D-QSAR (CoMFA) | r² = 0.950, q² = 0.557 | Steric and electrostatic fields are critical for activity; contour maps guide design. | nih.gov |
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to predict the binding orientation of a small molecule (ligand) to its target protein and to analyze the stability of the resulting complex. These methods provide valuable insights at the molecular level into the interactions that govern the biological activity of compounds like 3,4-Dimethoxycinnamaldehyde and its analogues.
In the context of structure-activity relationship (SAR) studies, molecular docking is employed to investigate how different functional groups and substitutions on the cinnamaldehyde scaffold influence binding affinity and interaction patterns with various biological targets. For instance, studies on cinnamaldehyde (CM) derivatives, including methoxy (OMe) substituted analogues, have been conducted to evaluate their potential as anticancer agents by docking them against a range of cancer-related receptors. nih.govnih.gov
Research has shown that the introduction of methoxy groups to the cinnamaldehyde aromatic ring can modify its bioactivity. nih.govnih.gov Docking studies performed with AutoDock 4 have evaluated cinnamaldehyde derivatives with methoxy groups at the ortho (o), meta (m), and para (p) positions against several cancer receptors. The results indicated that these derivatives generally exhibited better anticancer activities than the parent cinnamaldehyde compound. nih.gov Specifically, the meta-methoxy cinnamaldehyde (m-OMe CM) showed superior activity against the 4EL9 receptor compared to other tested derivatives. nih.govresearchgate.net
The binding affinity of a ligand to a receptor is a critical parameter in these simulations, often expressed as binding energy or an inhibition constant (Ki). Lower binding energy values suggest a more stable and favorable interaction. These computational studies help identify key amino acid residues within the receptor's active site that are crucial for binding. For example, interactions with amino acids in the catalytic cavity of enzymes like matrix metalloproteinase-2 (MMP-2) are vital for the binding of inhibitors. nih.gov Similarly, for the WDR5 protein, interactions with residues such as Ser91, Phe133, and Cys261 in the central arginine-binding pocket are considered significant. nih.gov
The table below summarizes representative findings from molecular docking studies of cinnamaldehyde derivatives against various cancer-related protein targets.
| Compound | Target Receptor (PDB ID) | Finding |
| Cinnamaldehyde (CM) Derivatives | Various Anticancer Receptors | Methoxy (-OMe) substituted derivatives generally showed better anticancer activity than unsubstituted cinnamaldehyde. nih.gov |
| m-Methoxy Cinnamaldehyde (m-OMe CM) | 4EL9 | Demonstrated better activity against this receptor compared to other tested cinnamaldehyde derivatives. nih.govresearchgate.net |
| o-Hydroxy Cinnamaldehyde (o-OH CM) | 5FL6, 1HOV, 4GY7, 5EAM, 4XCU | Showed the best activity against this set of receptors among the tested derivatives. nih.gov |
Metabolism and Biotransformation Studies of 3,4 Dimethoxy Cinnamaldehyde
Identification of In Vitro Metabolic Pathways and Metabolites
The in vitro metabolism of 3,4-Dimethoxycinnamaldehyde primarily involves the oxidation of its aldehyde group to a carboxylic acid, a common metabolic pathway for aromatic aldehydes. This biotransformation results in the formation of 3,4-Dimethoxycinnamic acid as the major metabolite. nih.govnih.govwikipedia.org Studies on structurally similar compounds further support this metabolic route. For instance, the in vitro metabolism of 3,4-dimethoxy-2-phenylethylamine in guinea pig liver slices demonstrated its conversion to 3,4-dimethoxyphenylacetic acid, indicating a robust enzymatic system for the oxidation of the aldehyde intermediate. researchgate.netscience.gov
While demethylation and subsequent glucuronide conjugation have been observed as major metabolic pathways for structurally related flavonoids in rats, direct evidence for these pathways in the metabolism of 3,4-Dimethoxycinnamaldehyde is not yet established. mdpi.comnih.gov The primary identified in vitro metabolic pathway remains the oxidation of the aldehyde moiety.
Table 1: Identified In Vitro Metabolite of 3,4-Dimethoxycinnamaldehyde
| Parent Compound | Metabolite | Metabolic Reaction |
| 3,4-Dimethoxycinnamaldehyde | 3,4-Dimethoxycinnamic acid | Oxidation |
Characterization of Enzymes Involved in Biotransformation
The biotransformation of 3,4-Dimethoxycinnamaldehyde is catalyzed by a group of enzymes known for their role in aldehyde metabolism. The oxidation of aromatic aldehydes is principally carried out by aldehyde dehydrogenase (ALDH) and aldehyde oxidase (AO). wikipedia.orgwikipedia.org These enzymes are responsible for converting aldehydes into their corresponding carboxylic acids. wikipedia.org The human genome contains nineteen ALDH genes, with ALDH1 and ALDH2 being the most crucial for aldehyde oxidation, particularly in the liver where they are highly concentrated. wikipedia.org Aldehyde oxidase, a cytosolic enzyme, also exhibits broad substrate specificity and contributes to the metabolism of various aldehydes and heterocyclic compounds. wikipedia.orgnih.govcambridgemedchemconsulting.com
Studies on the metabolism of 3,4-dimethoxy-2-phenylethylamine have provided significant insights into the enzymes involved. In guinea pig liver slices, the formation of 3,4-dimethoxyphenylacetic acid was significantly inhibited by disulfiram, an inhibitor of aldehyde dehydrogenase, and isovanillin, an inhibitor of aldehyde oxidase. researchgate.netscience.gov This suggests that both ALDH and AO play a significant role in the oxidation of the aromatic aldehyde intermediate.
The involvement of Cytochrome P450 (CYP) enzymes in the metabolism of 3,4-Dimethoxycinnamaldehyde is also a possibility, particularly for reactions such as O-demethylation, which is a common metabolic pathway for many xenobiotics. nih.govnih.gov However, direct evidence identifying specific CYP isozymes in the metabolism of 3,4-Dimethoxycinnamaldehyde is currently limited.
Table 2: Enzymes Potentially Involved in the Biotransformation of 3,4-Dimethoxycinnamaldehyde
| Enzyme Family | Specific Enzyme(s) | Role in Metabolism | Evidence/Rationale |
| Aldehyde Dehydrogenase (ALDH) | ALDH1, ALDH2 | Oxidation of the aldehyde group to a carboxylic acid | Key enzymes in aldehyde metabolism; inhibition studies on related compounds. researchgate.netscience.govwikipedia.orgnih.govnih.gov |
| Aldehyde Oxidase (AO) | AOX1 | Oxidation of the aldehyde group to a carboxylic acid | Broad substrate specificity for aldehydes; inhibition studies on related compounds. researchgate.netwikipedia.orgnih.govcambridgemedchemconsulting.com |
| Cytochrome P450 (CYP) | Not specified | Potential O-demethylation | Common pathway for xenobiotic metabolism. nih.govnih.gov |
Role of Microbiota in Compound Metabolism (e.g., Fungal and Bacterial Transformations)
The gut microbiota plays a crucial role in the metabolism of many dietary compounds, and the biotransformation of 3,4-Dimethoxycinnamaldehyde by microorganisms is an area of active research. Fungal and bacterial species possess diverse enzymatic machinery capable of modifying aromatic compounds.
Fungal biotransformation of cinnamaldehyde (B126680) and related structures has been demonstrated. For example, Aspergillus niger can metabolize cinnamic acid through decarboxylation to styrene (B11656) or conversion to benzoic acid. mdpi.com Studies with Aspergillus fumigatus have shown that cinnamaldehyde can disrupt the tricarboxylic acid (TCA) cycle and protein metabolism. nih.govresearchgate.net The fungus Aspergillus sp. has been shown to convert trans-cinnamaldehyde into several reduced and esterified products, including cinnamyl alcohol and 3-phenyl-1-propanol, through reduction and subsequent esterification and decarboxylation reactions. scielo.org.co These findings suggest that fungal species could potentially reduce the aldehyde group of 3,4-Dimethoxycinnamaldehyde or modify its side chain.
Bacterial metabolism of aromatic compounds is also well-documented. Pseudomonas species, for instance, are known for their ability to degrade a wide range of aromatic compounds, often through pathways involving ring cleavage. researchgate.netdntb.gov.uaresearchgate.netnih.govnih.gov While specific studies on the transformation of 3,4-Dimethoxycinnamaldehyde by bacteria are not extensively reported, the existing literature on the degradation of similar aromatic aldehydes suggests that bacterial catabolism could lead to the breakdown of the aromatic ring.
Table 3: Potential Microbial Transformations of Cinnamaldehyde and Related Compounds
| Microorganism | Type | Transformation Observed/Potential | Reference(s) |
| Aspergillus niger | Fungus | Decarboxylation and conversion of cinnamic acid. | mdpi.comnih.gov |
| Aspergillus fumigatus | Fungus | Disruption of TCA cycle and protein metabolism by cinnamaldehyde. | nih.govresearchgate.net |
| Aspergillus sp. | Fungus | Reduction of trans-cinnamaldehyde to cinnamyl alcohol and other products. | scielo.org.co |
| Pseudomonas putida | Bacteria | Degradation of aromatic compounds, potentially including ring cleavage. | researchgate.netnih.gov |
| Bacillus subtilis | Bacteria | Biotransformation of isoflavones, indicating metabolic capacity for aromatic compounds. | mdpi.com |
Potential Applications and Future Directions in Research and Development
Pre-clinical Drug Discovery and Lead Compound Identification
In drug discovery, a "lead compound" is a chemical starting point that exhibits a desired biological activity and can be progressively modified to create an optimized drug candidate. rjppd.org 3,4-Dimethoxycinnamaldehyde has demonstrated several biological activities in research settings that position it as a valuable lead compound for pre-clinical investigation. smolecule.com These activities are largely attributed to its unique chemical structure, featuring a substituted aromatic ring and a reactive aldehyde group.
Key research findings highlight its potential in several therapeutic areas:
Antioxidant Properties: The compound has been shown to possess significant antioxidant capabilities, which are crucial for mitigating cellular damage caused by oxidative stress. smolecule.com
Anti-inflammatory Effects: Research indicates that 3,4-Dimethoxycinnamaldehyde has the potential to reduce inflammation, making it a candidate for further investigation in inflammatory disease models. smolecule.com
Antimicrobial Activity: Studies have suggested that the compound may exhibit antimicrobial effects against certain types of bacteria and fungi. smolecule.com
The process of identifying a lead compound involves screening "hits" from high-throughput screening and performing initial optimization. rjppd.org Computer-aided drug design (CADD) is an increasingly utilized tool in this process, helping to identify and optimize novel compounds into lead candidates for therapeutic or diagnostic applications, such as radiotracers. nih.gov The established biological activities of 3,4-Dimethoxycinnamaldehyde make it a strong candidate for such in silico and subsequent in vitro and in vivo studies to validate its therapeutic potential.
Table 1: Investigated Biological Activities of 3,4-Dimethoxycinnamaldehyde
| Biological Activity | Investigated Effect | Potential Therapeutic Area |
|---|---|---|
| Antioxidant | Mitigation of oxidative stress | Diseases associated with cellular damage |
| Anti-inflammatory | Reduction of inflammatory responses | Inflammatory diseases |
Advanced Formulation Science for Research Delivery Systems (Chemical/Materials Science Perspective)
The effective use of a compound like 3,4-Dimethoxycinnamaldehyde in research, particularly in biological systems, often depends on overcoming challenges such as poor aqueous solubility and chemical instability. Advanced formulation science offers strategies to enhance the delivery and efficacy of such compounds. From a materials science perspective, encapsulating the molecule within polymer-based carriers is a prominent approach.
Drawing parallels from its parent compound, cinnamaldehyde (B126680), various polymers have been investigated for creating delivery systems. nih.gov These systems aim to protect the active compound and control its release.
Polymer-Based Films: Polymers such as Poly(lactic acid) (PLA) and chitosan (B1678972) are frequently used to create films that can incorporate and release cinnamaldehyde derivatives. nih.gov PLA is a biodegradable polyester (B1180765) derived from renewable resources, making it an attractive option for biomedical applications. nih.gov
Particulate Carriers: Microspheres and nanoparticles offer a high surface-area-to-volume ratio for loading compounds. nih.gov For instance, chitosan microspheres have been successfully prepared to carry cinnamaldehyde, a method that could be adapted for its 3,4-dimethoxy derivative. nih.gov
Another advanced strategy involves the covalent conjugation of the aldehyde to a polymer backbone. The reactive aldehyde group of 3,4-Dimethoxycinnamaldehyde can form an imine linkage with polymers containing primary amine groups, such as chitosan or polyethyleneimine. nih.gov This creates a polymer-drug conjugate where the active molecule is chemically bonded to the carrier, potentially offering more controlled release profiles. The development of such advanced delivery systems is crucial for translating the research potential of 3,4-Dimethoxycinnamaldehyde into practical applications.
Exploration of 3,4-Dimethoxycinnamaldehyde in Materials Science and Chemical Engineering Applications (e.g., Dyes)
Beyond its biological potential, the chemical structure of 3,4-Dimethoxycinnamaldehyde makes it a candidate for applications in materials science and chemical engineering. Its structure is related to components of lignin (B12514952), a complex polymer found in plants that is increasingly viewed as a renewable resource for producing value-added chemicals, including polymers and dyes. researchgate.net
The key to its potential in these fields is its electronic structure. The molecule possesses an extended π-conjugated system that includes the benzene (B151609) ring, the alkene double bond, and the carbonyl group. smolecule.com This conjugation is responsible for the molecule's ability to absorb light in the ultraviolet-visible spectrum, a fundamental property of chromophores, which are the parts of a molecule responsible for its color.
Potential applications include:
Synthesis of Dyes: The chromophoric nature of 3,4-Dimethoxycinnamaldehyde makes it a building block for synthesizing organic dyes. Its structure can be chemically modified to tune the absorption wavelength and, consequently, the color.
Polymer Science: As a derivative of lignin model compounds, it can be used as a monomer or a chemical cross-linker in the creation of novel bio-based polymers. researchgate.netbmrb.io The aldehyde functionality provides a reactive site for polymerization reactions.
Flavoring Agents: Structurally related compounds, such as p-Methoxycinnamaldehyde, are used as flavoring agents in the food industry, suggesting a potential application space for 3,4-Dimethoxycinnamaldehyde as well. nih.govnih.gov
The exploration of 3,4-Dimethoxycinnamaldehyde in these areas aligns with the principles of green chemistry, which seeks to use renewable feedstocks like lignin to create sustainable materials and chemicals. researchgate.net
Table 2: Chemical Properties and Potential Material Applications
| Chemical Feature | Property | Potential Application |
|---|---|---|
| Extended π-conjugation | Chromophore (absorbs UV-Vis light) | Organic Dyes, Optical Materials |
| Aldehyde Group | Reactive functional group | Polymer Synthesis, Cross-linking agent |
Table of Mentioned Compounds
| Compound Name |
|---|
| 3,4-Dimethoxycinnamaldehyde |
| Cinnamaldehyde |
| 3,4-dimethoxy cinnamic acid |
| 3,4-dimethoxy cinnamyl alcohol |
| Cysteine |
| Lysine |
| Biotin |
| Poly(lactic acid) (PLA) |
| Chitosan |
| Polyethyleneimine |
| p-Methoxycinnamaldehyde |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3,4-dimethoxy cinnamaldehyde derivatives, and what experimental conditions influence yield?
- Methodological Answer : Derivatives are synthesized via condensation reactions. For example, substituted benzaldehydes react with amines (e.g., 4-amino-1,2,4-triazoles) in ethanol under reflux with glacial acetic acid as a catalyst. Purification involves reduced-pressure solvent evaporation and crystallization using ethanol-water mixtures . Yield optimization requires controlled stoichiometry (1:1 molar ratio) and reaction time (4–18 hours). Side products are minimized by avoiding excess aldehydes .
Q. How can spectroscopic techniques (e.g., NMR, MS) be applied to characterize this compound and its derivatives?
- Methodological Answer :
- Mass Spectrometry (MS) : Electron ionization (EI-MS) identifies molecular ions (e.g., m/z 208.21 for the parent aldehyde) and fragmentation patterns. NIST databases provide reference spectra for structural validation .
- NMR : H NMR confirms methoxy group signals at δ 3.8–4.0 ppm and trans-cinnamaldehyde protons (δ 6.5–9.5 ppm). C NMR resolves carbonyl carbons (δ ~190 ppm) and aromatic methoxy carbons (δ ~56 ppm) .
Q. What biological activities are reported for 3,4-dimethoxy cinnamamide derivatives, and how are these assays designed?
- Methodological Answer : Derivatives exhibit anti-inflammatory (COX-2 inhibition) and antioxidant (DPPH radical scavenging) activities. Assays involve:
- Anti-inflammatory : Measuring IC values using LPS-induced RAW264.7 macrophages and ELISA-based prostaglandin quantification .
- Antioxidant : Comparing % radical scavenging against ascorbic acid in spectrophotometric assays (λ = 517 nm) . Methoxy groups enhance activity by increasing electron-donating capacity and membrane permeability .
Advanced Research Questions
Q. How do researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies arise from variations in substituent positions (e.g., para vs. ortho methoxy groups) and assay conditions (e.g., cell line specificity). Meta-analyses of IC values and molecular docking studies (e.g., AutoDock Vina) clarify structure-activity relationships. For example, 3,4-dimethoxy groups improve cholinesterase inhibition compared to mono-methoxy analogs .
Q. What strategies optimize the regioselective synthesis of this compound derivatives under green chemistry principles?
- Methodological Answer : Microwave-assisted synthesis reduces reaction time (from 18 hours to 30 minutes) and improves yield (65% → 85%). Solvent-free conditions or bio-based solvents (e.g., cyclopentyl methyl ether) minimize waste. Catalysts like montmorillonite K10 enhance regioselectivity for trans-isomers .
Q. How are computational methods used to predict the pharmacokinetic properties of this compound derivatives?
- Methodological Answer : SwissADME or pkCSM platforms predict logP (lipophilicity), BBB permeability, and CYP450 interactions. For instance, derivatives with logP >3 show improved blood-brain barrier penetration, critical for neuroprotective studies. MD simulations (GROMACS) validate stability in biological membranes .
Analytical and Safety Considerations
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for volatile aldehyde handling. PPE (gloves, goggles) is mandatory due to skin/eye irritation risks. Spill containment requires neutralization with sodium bisulfite. Waste disposal follows EPA guidelines for aromatic aldehydes .
Q. How do researchers validate purity and stability of this compound using HPLC and accelerated degradation studies?
- Methodological Answer :
- HPLC : C18 columns with UV detection (λ = 280 nm) achieve baseline separation. Mobile phase: acetonitrile/0.1% TFA (70:30 v/v), flow rate 1 mL/min. Purity >97% is confirmed via peak area normalization .
- Stability : Forced degradation (40°C/75% RH for 4 weeks) identifies oxidation products. LC-MS/MS detects dimerization or aldehyde oxidation to carboxylic acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
